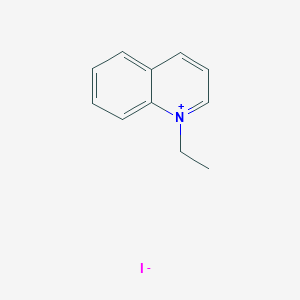
ヘキサフェニルジ鉛
概要
説明
Hexaphenyldilead is an organolead compound with the chemical formula ( \text{Pb(C}_6\text{H}_5\text{)}_2 ). It is known for its unique structure, consisting of two lead atoms each bonded to three phenyl groups.
科学的研究の応用
Hexaphenyldilead has several scientific research applications:
Organic Synthesis: It is used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: Hexaphenyldilead is used in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells due to its unique electronic properties.
Fluorescent Materials: It is employed in the development of fluorescent materials and light sensors.
作用機序
Target of Action
Hexaphenyldilead is a complex organolead compound . The primary targets of Hexaphenyldilead are bifunctional tetradentate Schiff bases . These Schiff bases play a crucial role in various biochemical reactions, acting as ligands to form complexes with Hexaphenyldilead .
Mode of Action
Hexaphenyldilead interacts with its targets through a series of reactions. In a 1:1 molar ratio, Hexaphenyldilead reacts with bifunctional tetradentate Schiff bases in anhydrous benzene . Complexes of the type [R3Pb]1-S’B’ (where R = -C6H5 and S’B’ is Schiff base) are synthesized . The lead-lead bond in Hexaphenyldilead is cleaved in preference to the lead-carbon bond, resulting in derivatives of organolead (IV) .
Pharmacokinetics
They are soluble in DMF and DMSO . The molar conductance values in DMSO were found to be below 5 ohm-1 cm-2 mol-1, indicating the absence of any ionic species . This suggests that Hexaphenyldilead and its derivatives may have specific ADME properties that affect their bioavailability.
Result of Action
The cleavage of the lead-lead bond and the formation of organolead (IV) derivatives suggest that Hexaphenyldilead may have significant effects at the molecular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexaphenyldilead. For instance, the reactions of Hexaphenyldilead with Schiff bases were studied in anhydrous benzene, suggesting that the absence of water may facilitate these reactions . Furthermore, the synthesized organolead (IV) derivatives were found to be stable in air and resistant to moisture , indicating that environmental conditions such as humidity and air exposure may influence the stability of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: Hexaphenyldilead can be synthesized through the reaction of phenyl lithium with lead(II) chloride. The reaction typically occurs in an anhydrous benzene solution, where phenyl lithium reacts with lead(II) chloride to form hexaphenyldilead. The reaction is as follows: [ \text{2 PhLi + PbCl}_2 \rightarrow \text{Pb(Ph)}_2 + 2 \text{LiCl} ] The reaction mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods: While industrial production methods for hexaphenyldilead are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain anhydrous conditions and use high-purity reagents to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Hexaphenyldilead undergoes various types of chemical reactions, including:
Substitution Reactions: Hexaphenyldilead can react with β-diketones and β-ketoesters, where the lead-lead bond is cleaved, resulting in the formation of organolead(IV) derivatives.
Complex Formation: It can form complexes with bifunctional tetradentate Schiff bases, where the lead-lead bond is cleaved in preference to the lead-carbon bond.
Common Reagents and Conditions:
β-Diketones and β-Ketoesters: Reactions are typically carried out in anhydrous benzene, with the reaction mixture being refluxed for several hours.
Schiff Bases: Similar conditions are used, with the reaction taking place in anhydrous benzene.
Major Products:
Organolead(IV) Derivatives: These are often obtained as yellow solids that are stable to atmospheric moisture and insoluble in common organic solvents.
Complexes with Schiff Bases: These complexes are also stable and exhibit unique structural properties.
類似化合物との比較
Hexaphenyldilead can be compared with other organolead compounds such as:
Triphenyllead Chloride: Unlike hexaphenyldilead, triphenyllead chloride contains a single lead atom bonded to three phenyl groups and one chloride atom.
Diphenyllead Dibenzoylacetonate: This compound also contains lead bonded to phenyl groups but forms different complexes due to the presence of dibenzoylacetonate ligands.
Uniqueness: Hexaphenyldilead’s uniqueness lies in its ability to form stable organolead(IV) derivatives and complexes with various ligands, making it a versatile compound in both organic synthesis and materials science .
特性
InChI |
InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLOHWWGJALNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Pb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
8.8e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3124-01-4 | |
| Record name | 1,1,1,2,2,2-Hexaphenyldiplumbane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3124-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















